6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate
Description
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S2/c1-15-11-16(2)25-23(24-15)34-14-18-12-20(27)21(13-32-18)33-22(28)17-3-5-19(6-4-17)35(29,30)26-7-9-31-10-8-26/h3-6,11-13H,7-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCYTALSBZCMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate is a complex organic compound with potential therapeutic applications due to its unique structural features. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C22H22N2O5S and a molecular weight of approximately 426.5 g/mol. Its structure integrates a pyrimidine ring, a pyranone core, and a benzoate moiety linked through a thioether group, which may influence its biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Antibacterial Activity : Similar compounds have demonstrated moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
- Antitumor Properties : Research has shown that derivatives of this compound can inhibit cancer cell proliferation, with some exhibiting IC50 values in the low micromolar range against specific cancer cell lines .
- Enzyme Inhibition : The compound has potential as an inhibitor for enzymes like acetylcholinesterase and urease, which are crucial in various physiological processes .
The biological activities are believed to stem from the compound's ability to interact with specific molecular targets, including enzymes and receptors involved in metabolic pathways. Detailed docking studies suggest that the compound may bind effectively to active sites, modulating enzyme activity and influencing cellular responses.
Antibacterial Activity
A study conducted on similar thioether compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The results showed that compounds with structural similarities to this compound exhibited significant antibacterial properties with varying degrees of potency .
Antitumor Effects
In vitro assays revealed that derivatives of this compound inhibited the growth of cancer cell lines such as HCC827 and NCI-H358. Notably, the IC50 values were recorded at 6.26 ± 0.33 μM for HCC827 cells, indicating strong antitumor potential .
Enzyme Inhibition Studies
Research on enzyme inhibition demonstrated that the synthesized compounds displayed strong inhibitory action against urease, which plays a role in various metabolic disorders. The most potent inhibitors had IC50 values significantly lower than those of standard drugs used for comparison .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine | Contains a pyrazole ring | Antitumor and antimicrobial |
| 4-Oxo-4H-pyran derivatives | Similar pyran core | Various biological activities |
| 6-(Benzothiazolyl) derivatives | Contains benzothiazole moiety | Antibacterial properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of functional groups. Below is a comparative analysis with structurally related derivatives:
Pyrimidine-Thioether Derivatives
- Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate (686770-24-1): This compound shares a pyrimidinone core and a thioether linkage but replaces the morpholinosulfonyl group with a phenyl-thieno substituent. Its thieno-pyrimidine system may enhance π-π stacking interactions in biological targets .
- Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate (Pyriminobac-methyl): A pyrimidine-based herbicide, this compound lacks sulfonyl groups but features methoxy and oxyether linkages.
Sulfonyl-Containing Analogs
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: This fluorinated chromenone-sulfonamide hybrid demonstrates the role of sulfonamide groups in kinase inhibition. The target compound’s morpholinosulfonyl group may offer improved metabolic stability over the benzenesulfonamide due to reduced susceptibility to enzymatic cleavage .
- Tribenuron Methyl (Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)carbonylamino)sulfonyl)benzoate): A sulfonylurea herbicide, Tribenuron Methyl shares a sulfonyl-oxy bridge but utilizes a urea linker instead of a thioether. The target compound’s thio-methyl group may confer greater resistance to hydrolysis under acidic conditions, enhancing environmental persistence .
Key Research Findings and Data Tables
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate, and how can intermediates be purified?
- Methodology : A stepwise approach is typically employed:
- Step 1 : Synthesize the pyran-4-one core via cyclization of diketones or β-ketoesters under acidic conditions .
- Step 2 : Introduce the (4,6-dimethylpyrimidin-2-yl)thio)methyl group via nucleophilic substitution using a mercaptopyrimidine derivative and a halogenated methyl intermediate.
- Step 3 : Couple the morpholinosulfonylbenzoate moiety using esterification or Mitsunobu reactions.
- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) and confirm intermediate purity via TLC and LC-MS .
Q. How can NMR and LC-MS be optimized to confirm the structure of this compound?
- NMR :
- 1H NMR : Focus on diagnostic signals:
- Pyran-4-one: δ 6.0–6.5 ppm (olefinic H), δ 4.5–5.0 ppm (oxo-proton).
- Morpholinosulfonyl: δ 3.5–3.7 ppm (morpholine CH2).
- 13C NMR : Verify carbonyl groups (C=O at ~170–180 ppm) and sulfonyl carbons (~110–120 ppm).
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Target Selection : Prioritize kinases or sulfotransferases due to the morpholinosulfonyl and pyrimidine motifs.
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases) at 1–100 µM compound concentrations.
- Cytotoxicity : Screen in cancer cell lines (e.g., HepG2, MCF-7) via MTT assays with 48–72 hr exposure .
Advanced Research Questions
Q. How can contradictory solubility data between computational predictions and experimental results be resolved?
- Experimental Validation :
- Measure solubility in DMSO, PBS, and simulated biological fluids (e.g., FaSSIF) using HPLC-UV quantification.
- Compare with COSMO-RS or Hansen solubility parameter predictions. Discrepancies may arise from polymorphic forms or aggregation .
- Mitigation : Use co-solvents (e.g., cyclodextrins) or salt formation to improve solubility for in vivo studies.
Q. What computational methods are effective for studying structure-activity relationships (SAR) of this compound?
- Docking : Use AutoDock Vina or Glide to model interactions with sulfotransferase active sites. Highlight hydrogen bonds between the morpholinosulfonyl group and catalytic residues.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility of the pyrimidine-thioether linkage .
- QSAR : Build regression models using descriptors like logP, polar surface area, and molecular volume to optimize activity .
Q. How should pharmacokinetic studies be designed to evaluate oral bioavailability?
- In Vivo Protocol :
- Administer 10 mg/kg (oral and IV) in rodents. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hr.
- Quantify via LC-MS/MS; calculate AUC, C~max~, t~1/2~.
Q. What analytical techniques are critical for detecting degradation products under stress conditions?
- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B).
- Analysis :
- HPLC-PDA : Monitor degradation peaks; use a C18 column with 0.1% TFA/ACN gradient.
- HR-MS/MS : Identify fragments (e.g., loss of morpholinosulfonyl group at m/z 242.1) .
Q. How can crystallography resolve discrepancies in reported stereochemistry of intermediates?
- Single-Crystal X-ray : Grow crystals via vapor diffusion (e.g., hexane/DCM). Resolve ambiguous configurations (e.g., pyran ring conformation) using synchrotron radiation .
- Validation : Compare experimental and calculated PXRD patterns to confirm phase purity .
Contradiction Analysis
Q. How to address conflicting reports on the compound’s metabolic stability in liver microsomes?
- Root Cause : Variability in microsome sources (e.g., species differences: human vs. rat) or incubation conditions (NADPH concentration).
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
